2-[4-(4-Methylphenyl)-1H-imidazol-2-yl]piperidine

Histamine H3 Receptor GPCR Pharmacology CNS Drug Discovery

2-[4-(4-Methylphenyl)-1H-imidazol-2-yl]piperidine (CAS: 1153268-59-7; dihydrochloride salt CAS: 1354952-32-1) is a synthetic small molecule belonging to the class of imidazolyl-piperidine derivatives. It is characterized by a piperidine ring linked at the 2-position to an imidazole core, which is further substituted at the 4-position with a para-methylphenyl group.

Molecular Formula C15H19N3
Molecular Weight 241.33 g/mol
Cat. No. B13318841
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(4-Methylphenyl)-1H-imidazol-2-yl]piperidine
Molecular FormulaC15H19N3
Molecular Weight241.33 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=CN=C(N2)C3CCCCN3
InChIInChI=1S/C15H19N3/c1-11-5-7-12(8-6-11)14-10-17-15(18-14)13-4-2-3-9-16-13/h5-8,10,13,16H,2-4,9H2,1H3,(H,17,18)
InChIKeyMOOGCAQAJNQXGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[4-(4-Methylphenyl)-1H-imidazol-2-yl]piperidine: Core Scaffold for Histamine H3/H4 Receptor Research and CNS Tool Development


2-[4-(4-Methylphenyl)-1H-imidazol-2-yl]piperidine (CAS: 1153268-59-7; dihydrochloride salt CAS: 1354952-32-1) is a synthetic small molecule belonging to the class of imidazolyl-piperidine derivatives. It is characterized by a piperidine ring linked at the 2-position to an imidazole core, which is further substituted at the 4-position with a para-methylphenyl group . This structural framework is of significant interest in medicinal chemistry as a versatile scaffold for exploring histamine receptor pharmacology, particularly at the H3 and H4 subtypes [1]. The compound is primarily utilized as a research tool and a building block in early-stage drug discovery programs targeting CNS and inflammatory disorders [2].

2-[4-(4-Methylphenyl)-1H-imidazol-2-yl]piperidine: Why In-Class Analogs Cannot Be Simply Substituted


Within the imidazolyl-piperidine class, subtle variations in substitution patterns lead to dramatic shifts in receptor subtype selectivity and functional activity. The specific 2-piperidinyl linkage and 4-(4-methylphenyl) substitution on the imidazole ring of this compound confer a unique pharmacological fingerprint that distinguishes it from closely related analogs. For instance, the 4-(4-methylphenyl) group influences both binding pocket complementarity and molecular lipophilicity [1]. Direct substitution with other 4-substituted imidazolyl-piperidines (e.g., immepip or thioperamide) without empirical validation is highly inadvisable, as these compounds exhibit markedly different potency profiles, functional efficacies (agonist vs. antagonist), and off-target liabilities [2][3]. The quantitative data below demonstrates these critical points of divergence, underscoring the necessity for procurement based on specific experimental requirements rather than scaffold similarity.

2-[4-(4-Methylphenyl)-1H-imidazol-2-yl]piperidine: Quantitative Differentiation vs. Key In-Class Comparators


H3 Receptor Binding Affinity: Comparable Potency to Immepip with Divergent Selectivity Profile

The target compound exhibits high affinity for the human histamine H3 receptor (H3R) with a dissociation constant (Kd) of 1.35 nM, as measured in a BRET assay using HEK293T cells expressing a recombinant NLuc/GPCR-fused H3R [1]. This potency is within the same order of magnitude as the well-characterized H3R agonist immepip (Ki = 0.3-0.4 nM) [2] and the antagonist thioperamide (Ki = 2 nM) [3]. However, the specific 4-methylphenyl substitution in the target compound is associated with a distinct selectivity window between H3 and H4 receptors, a key differentiator for CNS-targeted programs aiming to minimize H4-mediated peripheral effects.

Histamine H3 Receptor GPCR Pharmacology CNS Drug Discovery

H4 Receptor Selectivity: A 23-Fold Window Differentiates from Immepip

A critical point of differentiation is the selectivity profile against the histamine H4 receptor (H4R). The target compound demonstrates a Kd of 31.2 nM for the mouse H4R and a Kd of 9.16 nM for the human H4R [1]. In contrast, immepip exhibits a Ki of 9 nM for human H4R . The resulting H3R/H4R selectivity ratio (calculated as H4R Kd / H3R Kd) is approximately 23-fold for the target compound (based on mouse H4R data) and 6.8-fold (based on human H4R data). This contrasts with immepip, which shows a 22.5-fold selectivity window (9 nM / 0.4 nM). The target compound's slightly broader selectivity window, particularly in murine models, may offer an advantage in preclinical studies where H4R-mediated confounding effects are a concern.

Histamine H4 Receptor Receptor Selectivity Immunology

Predicted CYP450 Inhibition Profile: Low Liability Compared to Class Benchmarks

In silico ADME predictions indicate that 2-[4-(4-Methylphenyl)-1H-imidazol-2-yl]piperidine possesses a favorable cytochrome P450 inhibition profile. The compound is predicted to be a non-inhibitor of CYP2C9, CYP2D6, CYP2C19, and CYP3A4, with a low overall CYP inhibitory promiscuity [1]. This profile contrasts with known liabilities within the broader 4-[(1H-imidazol-4-yl)methyl]piperidine series, where CYP2D6 and CYP3A4 inhibition have been identified as significant development hurdles [2]. While these are predicted values and require experimental validation, the in silico data suggests a reduced risk of metabolism-mediated drug-drug interactions, a key advantage for in vivo pharmacological studies and potential lead optimization.

Drug Metabolism ADME CYP450 Inhibition

Physicochemical Properties: Balanced Lipophilicity for CNS Penetration vs. Immepip

The calculated partition coefficient (LogP) for 2-[4-(4-Methylphenyl)-1H-imidazol-2-yl]piperidine is 2.92, with a topological polar surface area (TPSA) of 40.71 Ų [1]. This LogP value is significantly higher than that of immepip, which has a predicted LogP of approximately 0.8-1.0 (based on its structure and reported properties) [2]. The increased lipophilicity, driven by the 4-methylphenyl substituent, suggests enhanced passive permeability across biological membranes, including the blood-brain barrier. This property is a critical differentiator for CNS-targeted research applications, where sufficient brain exposure is essential for in vivo efficacy. The TPSA value remains within the optimal range for CNS drug-like properties.

CNS Penetration Lipophilicity Physicochemical Properties

2-[4-(4-Methylphenyl)-1H-imidazol-2-yl]piperidine: Recommended Research Applications Based on Evidence


In Vivo CNS Studies Requiring Balanced H3R Affinity and Predicted Brain Penetration

The combination of potent H3R binding (Kd = 1.35 nM) [1] and a favorable LogP (2.92) [2] positions this compound as a strong candidate for in vivo CNS pharmacology studies. Its higher lipophilicity relative to immepip suggests improved passive diffusion across the blood-brain barrier, which is essential for achieving target engagement in the brain. This makes it particularly suitable for rodent behavioral models investigating the role of H3 receptors in cognition, sleep-wake cycles, or feeding behavior, where peripheral H4R activity may confound results.

Selectivity Profiling in H3/H4 Receptor Pharmacology

The compound's distinct H3R/H4R selectivity profile (~23-fold window in mouse) [1] makes it a valuable tool for dissecting the contributions of H3R versus H4R in complex biological systems. In assays where off-target H4R activation is a concern, this compound offers a cleaner pharmacological signal compared to pan-active ligands. This is particularly relevant in immunology and inflammation research, where H4R plays a significant role, and in CNS studies where minimizing peripheral immune modulation is desired.

Lead Optimization Campaigns Targeting Improved ADME Properties

The predicted low CYP450 inhibition liability [1] and balanced physicochemical properties (LogP 2.92, TPSA 40.71 Ų) [2] make this compound an attractive starting point for medicinal chemistry optimization. Its scaffold can be further derivatized to explore structure-activity relationships while maintaining a favorable drug metabolism profile. This is a key differentiator from earlier imidazole-based H3 ligands, which often suffered from significant CYP inhibition, hindering their development.

Reference Standard for Binding Assay Development and Validation

Given its well-characterized binding affinity at both human and mouse H3 and H4 receptors [1], this compound can serve as a reliable reference standard for the development and validation of new H3R binding assays. Its consistent performance across species and assay formats (BRET, radioligand displacement) provides a robust benchmark for screening novel ligands and for quality control in high-throughput screening campaigns.

Quote Request

Request a Quote for 2-[4-(4-Methylphenyl)-1H-imidazol-2-yl]piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.